molecular formula C15H23NO5S B10844417 4-Sulfamoyloxy-benzoic acid octyl ester

4-Sulfamoyloxy-benzoic acid octyl ester

Cat. No.: B10844417
M. Wt: 329.4 g/mol
InChI Key: YDCCVRPKBUQXHB-UHFFFAOYSA-N
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Description

4-Sulfamoyloxy-benzoic acid octyl ester is a chemical compound that belongs to the class of esters It is characterized by the presence of a sulfamoyloxy group attached to a benzoic acid moiety, which is further esterified with an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfamoyloxy-benzoic acid octyl ester typically involves the esterification of 4-sulfamoyloxy-benzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Sulfamoyloxy-benzoic acid octyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoyloxy-benzoic acid and octanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-Sulfamoyloxy-benzoic acid and octanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Sulfamoyloxy-benzoic acid octyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Sulfamoyloxy-benzoic acid octyl ester involves its interaction with specific molecular targets. For instance, as an inhibitor of estrone sulfatase, it binds to the active site of the enzyme, preventing the hydrolysis of estrone sulfate to estrone . This inhibition can modulate estrogen levels in the body, which is of particular interest in the treatment of hormone-related conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Sulfamoyloxy-benzoic acid octyl ester is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered solubility. These properties can influence its behavior in biological systems and its effectiveness as an enzyme inhibitor compared to its shorter-chain analogs.

Properties

Molecular Formula

C15H23NO5S

Molecular Weight

329.4 g/mol

IUPAC Name

octyl 4-sulfamoyloxybenzoate

InChI

InChI=1S/C15H23NO5S/c1-2-3-4-5-6-7-12-20-15(17)13-8-10-14(11-9-13)21-22(16,18)19/h8-11H,2-7,12H2,1H3,(H2,16,18,19)

InChI Key

YDCCVRPKBUQXHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N

Origin of Product

United States

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